N-Acetyl-L-tyrosyl-D-alanine

Description

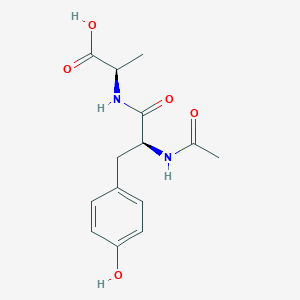

Structure

3D Structure

Properties

CAS No. |

84799-86-0 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12+/m1/s1 |

InChI Key |

OESFJKBHQUNLDE-PELKAZGASA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies for N Acetyl L Tyrosyl D Alanine

Chemical Synthesis Approaches

The chemical synthesis of N-Acetyl-L-tyrosyl-D-alanine necessitates a multi-step process involving the formation of an amide bond between N-acetyl-L-tyrosine and D-alanine. Key challenges in this approach include preventing racemization at the chiral centers and ensuring chemoselective reactions, particularly the protection of the reactive phenolic hydroxyl group of the tyrosine residue.

Direct Acetylation and Peptide Coupling Techniques

The synthesis typically begins with the preparation of the N-acetylated L-tyrosine precursor. This is commonly achieved through the reaction of L-tyrosine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.govchemicalbook.com The reaction conditions, particularly pH, must be carefully controlled to favor N-acetylation over O-acetylation of the phenolic hydroxyl group. For instance, a common method involves dispersing L-tyrosine in an aqueous medium and adding the acetylating agent while maintaining an alkaline pH (e.g., 8-10) with a base like sodium hydroxide. chemicalbook.com This is followed by acidification to precipitate the N-acetyl-L-tyrosine. chemicalbook.com

Once N-acetyl-L-tyrosine is obtained, it is coupled with a protected form of D-alanine, typically an ester derivative like D-alanine methyl ester, to facilitate the reaction. A variety of coupling reagents are available to promote the formation of the peptide bond. academie-sciences.fruniurb.it These reagents activate the carboxyl group of N-acetyl-L-tyrosine, making it susceptible to nucleophilic attack by the amino group of D-alanine.

Common Peptide Coupling Reagents:

| Reagent | Full Name | Activating Mechanism |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms a highly reactive O-acylisourea intermediate. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. academie-sciences.fr |

| HOBt | 1-Hydroxybenzotriazole | Often used with carbodiimides to suppress side reactions and reduce racemization. academie-sciences.fr |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | An aminium-based reagent known for high efficiency and low racemization rates. |

| IBCF | Isobutyl chloroformate | Forms a mixed anhydride with the carboxylic acid. academie-sciences.fr |

The final step in the chemical synthesis is the deprotection of the D-alanine carboxyl group, typically through hydrolysis, to yield the final this compound product.

Stereoselective Synthetic Methodologies

Maintaining the specific stereochemistry of L-tyrosine and D-alanine is a critical aspect of the synthesis. The use of harsh reagents or reaction conditions can lead to racemization, resulting in a mixture of diastereomers that can be difficult to separate. To circumvent this, a protecting group strategy is often employed. wikipedia.orgorganic-chemistry.org

The amino group of L-tyrosine is first protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). iris-biotech.de The phenolic hydroxyl group of tyrosine may also require protection, for instance as a tert-butyl (tBu) ether, to prevent unwanted side reactions. wikipedia.orgiris-biotech.de The carboxyl group of D-alanine is typically protected as an ester. The protected amino acids are then coupled using one of the reagents mentioned previously. The choice of protecting groups is crucial as they must be "orthogonal," meaning they can be removed sequentially under different conditions without affecting each other. wikipedia.org For example, the Fmoc group is base-labile, while the Boc and tBu groups are acid-labile. iris-biotech.de This allows for a controlled, stepwise synthesis that preserves the desired stereochemistry.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions without the need for extensive protecting group chemistry. mdpi.comresearchgate.net These approaches can provide excellent stereospecificity, minimizing the formation of unwanted byproducts.

Application of Aminoacylases and Amidohydrolases in N-Acetylation and Peptide Bond Formation

The synthesis can be envisioned as a two-step enzymatic process. First, an aminoacylase (B1246476) could be used for the N-acetylation of L-tyrosine. While many aminoacylases are known for their hydrolytic activity, they can also catalyze the reverse acylation reaction under specific conditions. researchgate.net Studies on aminoacylases from sources like Streptomyces ambofaciens have shown their capability to acylate the α-amino group of various L-amino acids, including phenylalanine, which is structurally similar to tyrosine. researchgate.net

Following N-acetylation, a separate enzyme can be used for peptide bond formation. Amidohydrolases, particularly those with D-stereospecificity, are promising candidates for this step. nih.govresearchgate.net For instance, a D-stereospecific amidohydrolase from Streptomyces sp. has been shown to catalyze the synthesis of dipeptides with a DL-configuration. nih.gov This enzyme preferentially uses D-aminoacyl derivatives as acyl donors, but can accept L-amino acids as acyl acceptors, making it theoretically suitable for coupling an activated N-acetyl-L-tyrosine with D-alanine. nih.gov The use of immobilized enzymes in these processes can further enhance stability and reusability, making the process more economically viable. frontiersin.orgresearchgate.net

Utilization of Amino Acid Ligases and Racemases in Dipeptide Synthesis and Chiral Resolution

A powerful enzymatic route involves the use of L-amino acid ligases (Lals). sci-hub.se These ATP-dependent enzymes catalyze the formation of a dipeptide bond between two unprotected amino acids. nih.gov While Lals typically exhibit high specificity for L-amino acids at the N-terminal position, their specificity at the C-terminal position can be broader. nih.gov However, most known Lals have low to no activity with D-amino acids. nih.gov Therefore, a direct ligation of N-acetyl-L-tyrosine and D-alanine by a single Lal is challenging without significant protein engineering.

A more feasible approach is a coupled enzymatic system. This would involve:

Racemization: An alanine (B10760859) racemase (Alr) would be used to convert readily available L-alanine into D-alanine. nih.govtandfonline.comwikipedia.org Alanine racemases are well-characterized enzymes essential for bacterial cell wall biosynthesis. nih.govtandfonline.com

Ligation: Subsequent to the racemization, an L-amino acid ligase with a broad substrate specificity that can tolerate the N-acetyl group on L-tyrosine would be used to couple it with the enzymatically produced D-alanine. Alternatively, a D-amino acid-D-amino acid ligase (Ddl), which is involved in peptidoglycan synthesis, could potentially be engineered to accept N-acetyl-L-tyrosine as a substrate. Some Ddls have shown broad substrate specificities for various D-amino acids. researchgate.net

This chemoenzymatic or fully enzymatic cascade approach, potentially utilizing immobilized enzymes, represents a highly efficient and stereoselective strategy for the synthesis of this compound.

Advanced Structural Elucidation of N Acetyl L Tyrosyl D Alanine

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to determine the solution-state and solid-state structure of N-Acetyl-L-tyrosyl-D-alanine, providing insights into its conformational preferences, hydrogen bonding networks, and the environment of its chromophoric groups.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape and hydrogen bonding patterns of peptides. The amide I' (predominantly C=O stretching) and amide III (a combination of N-H in-plane bending and C-N stretching) bands are particularly sensitive to the peptide backbone conformation. nih.govresearchgate.netacs.org

For this compound, the analysis of these bands can reveal the populations of different backbone conformations, such as β-turns, extended structures, and polyproline II (PPII)-like conformations. researchgate.net The presence of the D-alanine residue can influence the conformational preferences compared to its L-L diastereomer, potentially favoring specific turn structures. nii.ac.jp The frequencies of the amide bands are influenced by the nature of the side chains and the state of the terminal groups. For instance, dipeptides with polar side chains can exhibit higher amide I' wavenumbers. nih.gov

Hydrogen bonding, both intramolecular and intermolecular, significantly affects the vibrational frequencies. The N-H and O-H stretching regions in the IR spectrum provide direct information on the involvement of these groups in hydrogen bonds. In the solid state, intermolecular hydrogen bonds between the amide groups and with the carboxylic acid and acetyl groups are expected to dominate, leading to shifts in the corresponding vibrational bands. u-psud.fr Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to model the structures of different conformers and their corresponding spectra. nih.govresearchgate.net

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | O-H Stretch | 3300-2500 (broad) | Involved in hydrogen bonding. |

| N-H (Amide) | N-H Stretch | 3350-3250 | Position is sensitive to hydrogen bonding. |

| C-H (Aromatic) | C-H Stretch | 3100-3000 | |

| C-H (Aliphatic) | C-H Stretch | 3000-2850 | |

| C=O (Carboxylic Acid) | C=O Stretch | ~1710 | |

| C=O (Amide I) | C=O Stretch | 1680-1630 | Sensitive to backbone conformation. |

| C=O (Acetyl) | C=O Stretch | ~1650 | |

| N-H (Amide II) | N-H Bend, C-N Stretch | 1570-1515 | |

| C=C (Aromatic) | C=C Stretch | 1600, 1475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Determination

Two-dimensional (2D) NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides. walisongo.ac.idacs.org For this compound, a combination of 1H-1H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments in a suitable solvent (e.g., D₂O or DMSO-d₆) would be employed.

COSY and TOCSY spectra are used to assign the proton resonances within each amino acid residue by identifying scalar-coupled spin systems. The α-proton chemical shifts are particularly sensitive to the peptide sequence and conformation. walisongo.ac.idacs.org The ³J(HNHα) coupling constant, obtained from high-resolution 1D ¹H NMR or extracted from 2D spectra, is a key parameter for determining the torsional angle φ (phi), which describes the rotation around the N-Cα bond. pnas.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound in D₂O

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Acetyl CH₃ | ~2.0 | |

| Ala CH₃ | ~1.4 | |

| Ala α-H | ~4.3 | |

| Tyr β-H | ~3.0, ~2.8 | Diastereotopic protons. |

| Tyr α-H | ~4.5 | |

| Tyr Aromatic H | ~7.1 (ortho to OH), ~6.8 (meta to OH) |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its primary structure through fragmentation analysis (tandem MS or MS/MS). N-terminal acetylation has been shown to influence the fragmentation pattern of peptides, often promoting the formation of b-type fragment ions. nih.govresearchgate.net

In electrospray ionization (ESI) MS, the compound will be observed as a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion will generate a series of fragment ions. The major fragmentation pathways involve the cleavage of the peptide amide bond, leading to the formation of b- and y-ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus. The N-acetyl group is expected to facilitate the formation of the b₁ ion. nih.govmdpi.com The presence of the aromatic tyrosine residue can also lead to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions for this compound in MS/MS

| Ion Type | Sequence | Predicted m/z |

| [M+H]⁺ | Ac-Tyr-Ala-OH | 323.16 |

| b₁ | Ac- | 44.03 |

| b₂ | Ac-Tyr- | 207.09 |

| y₁ | Ala-OH | 90.05 |

| y₂ | Tyr-Ala-OH | 253.11 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Preferences

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure and conformational preferences of chiral molecules like peptides. researchgate.net The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone and provides information on the presence of regular secondary structures like helices and β-sheets, as well as disordered conformations. acs.org

For a small dipeptide like this compound, the far-UV CD spectrum is unlikely to show the classic signatures of extended secondary structures. Instead, it will reflect the average of the conformational ensemble in solution. The L-Tyr-D-Ala linkage is known to be prone to forming β-turns. nii.ac.jp The CD spectrum of a peptide containing a β-turn can exhibit characteristic features that differ from those of random coil or extended structures. The specific type of β-turn will influence the shape and intensity of the CD bands. Theoretical calculations are often necessary to interpret the CD spectra of small peptides in terms of specific conformations. acs.orgnih.gov

Near-Ultraviolet (Near-UV) Spectroscopy for Aromatic Chromophore Environment Analysis

Near-UV absorption and CD spectroscopy (250-320 nm) are used to probe the environment of the tyrosine aromatic side chain. The absorption spectrum of the tyrosine chromophore is sensitive to its local environment, including solvent exposure and interactions with other parts of the molecule. acs.org

The near-UV CD spectrum provides information about the chirality of the tyrosine side chain's environment. The spectrum typically shows fine structure due to vibronic transitions. The sign and magnitude of the CD bands are dependent on the conformation of the side chain (rotameric states) and its interactions with the peptide backbone and other residues. mdpi.com In this compound, the conformation of the tyrosine side chain relative to the peptide backbone will be a key determinant of the near-UV CD spectrum. Computational modeling can be used to correlate specific side-chain conformations with the observed spectral features. mdpi.comrsc.org

Solid-State Structural Investigations

While solution-state techniques provide information about the dynamic conformational ensemble, solid-state structural investigations, primarily X-ray crystallography, can reveal the precise three-dimensional arrangement of the molecule in the crystalline state.

A crystal structure of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular hydrogen bonding network that stabilizes the crystal lattice. researchgate.netrsc.org Such data is invaluable for benchmarking and refining the force fields used in computational studies of peptide conformation. researchgate.net Solid-state NMR can also be used as a complementary technique to study the structure and dynamics in the solid phase. nii.ac.jpresearchgate.net The conformation observed in the solid state represents one of the low-energy structures accessible to the molecule and can provide insights into its intrinsic conformational preferences.

X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for elucidating the exact molecular conformation of this compound. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be inferred.

For this compound, this analysis would reveal critical structural details, including bond lengths, bond angles, and torsion angles. This would allow for the precise determination of the peptide bond geometry, the orientation of the N-acetyl group, and the conformations of the L-tyrosine and D-alanine side chains. Furthermore, the crystallographic data would provide insight into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Should experimental data become available, a crystallographic data table for this compound would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₅ |

| Formula Weight | 294.31 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

X-ray Powder Diffraction (XRPD) for Crystalline Phase Characterization

X-ray Powder Diffraction (XRPD) is a complementary and powerful technique used to characterize the crystalline nature of a solid material. Unlike single-crystal X-ray diffraction, XRPD is performed on a finely powdered sample containing a multitude of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, an XRPD analysis would be crucial for identifying its specific crystalline form and for detecting the presence of any polymorphic variations or impurities. The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice. According to Bragg's Law (nλ = 2d sinθ), these angles can be used to calculate the interplanar spacings (d-spacings) within the crystal structure.

A typical XRPD data table for this compound, derived from experimental analysis, would include the following information:

Table 2: Hypothetical X-ray Powder Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| e.g., 10.2 | e.g., 8.67 | e.g., 100 |

| e.g., 15.5 | e.g., 5.71 | e.g., 45 |

| e.g., 20.8 | e.g., 4.27 | e.g., 80 |

This data is invaluable for quality control in manufacturing processes, for studying phase transitions, and for ensuring the consistency of the crystalline form of a compound.

Biochemical and Enzymatic Interactions of N Acetyl L Tyrosyl D Alanine in Vitro Studies

Substrate Recognition and Catalytic Mechanisms with Enzymes

The enzymatic processing of N-Acetyl-L-tyrosyl-D-alanine is dictated by its distinct chemical features: the N-acetylated N-terminus, the peptide bond between an L- and a D-amino acid, and the specific side chains of tyrosine and alanine (B10760859).

N-aminoacylases (EC 3.5.1.14), also known as acylases or N-acyl-L-amino-acid amidohydrolases, are enzymes that typically catalyze the hydrolysis of N-acylated L-amino acids to yield a free L-amino acid and a carboxylate. ethz.chuniprot.org These enzymes are highly stereospecific for the L-enantiomer of the amino acid. Conversely, a separate class of enzymes, D-aminoacylases or N-acyl-D-amino acid deacylases, show specificity for N-acylated D-amino acids. nih.govresearchgate.net

The compound this compound presents two potential sites for hydrolase activity: the N-terminal acetyl group and the internal peptide bond.

Hydrolysis of the N-acetyl group: An N-acetyl-L-tyrosinase would be required to cleave the bond between the acetyl group and the L-tyrosine. While L-aminoacylases are well-known, their activity is primarily on single N-acylated amino acids. uniprot.org Their ability to act on an N-acylated dipeptide is not well-documented.

Hydrolysis of the peptide bond: This would be catalyzed by a peptidase or an amidohydrolase. The peptide bond in this compound is between an L-amino acid (tyrosine) and a D-amino acid (alanine). This L-D linkage makes it resistant to many standard proteases which recognize L-L peptide bonds. However, some enzymes within the amidohydrolase superfamily exhibit broad substrate specificity. For instance, certain amidohydrolases preferentially hydrolyze N-acyl derivatives of hydrophobic D-amino acids. nih.gov One study identified an amidohydrolase, Gox1177, that could hydrolyze L-tyrosyl-D-leucine, a compound structurally analogous to the tyrosyl-D-alanine portion of the target molecule. nih.gov This suggests that specific amidohydrolases could potentially cleave the peptide bond of this compound to release N-acetyl-L-tyrosine and D-alanine.

N-acetyl-D-alanine itself is used as a substrate to identify and characterize D-aminoacylases and amidohydrolases. ottokemi.comthermofisher.com This indicates that enzymes capable of processing the D-amino acid portion of the dipeptide exist.

| Enzyme Class | Typical Substrate | Potential Interaction with this compound | Likely Products | Supporting Evidence |

|---|---|---|---|---|

| L-Aminoacylase | N-acyl-L-amino acid | Low to negligible activity on the N-acetyl group due to the dipeptide structure. | N/A | High specificity for single L-amino acids. uniprot.org |

| D-Aminoacylase | N-acyl-D-amino acid | No direct activity, as the acetyl group is on an L-amino acid. | N/A | Specificity for D-enantiomers. nih.gov |

| Amidohydrolase/Peptidase | Peptides, Amides | Possible cleavage of the L-Tyr-D-Ala peptide bond. | N-Acetyl-L-tyrosine + D-Alanine | Some amidohydrolases hydrolyze L-aminoacyl-D-amino acid dipeptides. nih.gov |

The biosynthesis of bacterial peptidoglycan involves two key ligase enzymes that utilize D-alanine: D-alanine:D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase (MurF).

D-alanine:D-alanine Ligase (Ddl): Ddl (EC 6.3.2.4) is an essential bacterial enzyme that catalyzes the ATP-dependent synthesis of the dipeptide D-alanyl-D-alanine from two molecules of D-alanine. nih.govnih.gov The reaction proceeds through the formation of a D-alanyl-phosphate intermediate. nih.gov this compound is structurally dissimilar to the substrates (D-alanine) and the product (D-alanyl-D-alanine). It cannot act as a substrate for the ligation reaction. However, given that the enzyme has two distinct binding sites for D-alanine, it is conceivable that the D-alanine moiety of the dipeptide could allow it to act as a weak competitive inhibitor, potentially occupying one of the D-alanine binding sites and preventing the catalytic cycle. There is currently no direct experimental evidence to support this hypothesis.

UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine Ligase (MurF): MurF (EC 6.3.2.10) is the final enzyme in the cytoplasmic synthesis of peptidoglycan precursors. ebi.ac.ukwikipedia.org It catalyzes the addition of the D-alanyl-D-alanine dipeptide (synthesized by Ddl) to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine. wikipedia.org The substrates for MurF are highly specific. ebi.ac.uk this compound does not resemble any of the substrates and is highly unlikely to serve as a substrate or a direct modulator of this enzyme under physiological conditions.

Tyrosyl-tRNA synthetase (TyrRS) (EC 6.1.1.1) is a class I aminoacyl-tRNA synthetase responsible for covalently attaching L-tyrosine to its cognate tRNA (tRNATyr). nih.gov This is a two-step reaction involving the activation of L-tyrosine by ATP to form a tyrosyl-adenylate (Tyr-AMP) intermediate, followed by the transfer of the tyrosyl moiety to the 3'-end of tRNATyr. uniprot.org

The key features for substrate recognition by TyrRS are the amino acid L-tyrosine and ATP. nih.gov The carboxyl group of tyrosine is essential for the initial activation step. In this compound, the carboxyl group of the L-tyrosine residue is engaged in a peptide bond with D-alanine. Consequently, it cannot be activated by ATP and cannot be a substrate for aminoacylation.

However, the tyrosyl portion of the molecule could allow it to bind to the tyrosine-binding pocket of the enzyme. Many inhibitors of TyrRS are known to act competitively by occupying this site. nih.govmdpi.com For example, tyrosyl-aryl dipeptides such as Tyr-Tyr have been shown to inhibit TyrRS activity. nih.gov D-tyrosine also acts as a competitive inhibitor of L-tyrosine. uniprot.org Therefore, it is plausible that this compound could function as a competitive inhibitor of TyrRS, although its efficacy would depend on how the N-acetyl group and the D-alanine extension affect its affinity for the active site compared to L-tyrosine.

Role as a Potential Substrate or Modulator in D-Alanine Ligase Systems

Molecular Basis of Stereospecificity and Enantio-Discrimination in Biochemical Systems

The chiral nature of this compound, containing both an L- and a D-amino acid, makes it an interesting probe for studying enzymatic stereospecificity. Enzymes demonstrate remarkable ability to discriminate between stereoisomers, a property fundamental to biological activity. liverpool.ac.uk

Discrimination at the Tyrosine Residue: Enzymes that process tyrosine-containing peptides, such as the protease α-chymotrypsin, are highly specific for the L-enantiomer. Chymotrypsin readily hydrolyzes substrates like N-acetyl-L-tyrosine ethyl ester but has negligible activity towards the D-tyrosine equivalent. annualreviews.org Therefore, any enzyme with chymotrypsin-like specificity would recognize the L-tyrosine of the dipeptide but might be sterically hindered or have its activity altered by the subsequent D-alanine.

Discrimination at the Alanine Residue: The presence of D-alanine at the C-terminus makes the dipeptide resistant to carboxypeptidases that are specific for L-amino acids. However, it makes it a potential target for D-Ala-D-Ala carboxypeptidases (DD-carboxypeptidases), which are involved in bacterial cell wall metabolism and cleave the terminal D-alanine from peptide chains. uniprot.orgebi.ac.uk These enzymes show a preference for substrates with a C-terminal D-Ala. uniprot.org

Enantio-discrimination by Aminoacyl-tRNA Synthetases: The fidelity of protein synthesis relies heavily on the stereoselectivity of aminoacyl-tRNA synthetases. researchgate.net While TyrRS can mistakenly activate D-tyrosine, this product is typically cleared by a proofreading enzyme called D-aminoacyl-tRNA deacylase, preventing its incorporation into proteins. researchgate.netuniprot.org The L-specific nature of the TyrRS active site would recognize the L-tyrosine in the dipeptide, while the D-alanine would be discriminated against by enzymes expecting L-amino acids in that position.

The papain-mediated synthesis of peptides has shown that an enzyme can recognize both L- and D-stereoisomers in the initial acylation step, but then exhibit stereoselectivity in the subsequent aminolysis (peptide bond formation) step. acs.org This highlights the multi-step nature of enantio-discrimination.

Investigation of Metabolic Pathways Involving N-Acylated Peptides and Amino Acids

The metabolic fate of N-acylated amino acids and peptides involves a balance between biosynthesis and degradation. frontiersin.org In vitro studies suggest that N-acylated aromatic amino acids can be degraded by hydrolysis to yield the constituent fatty acid and amino acid. frontiersin.org Alternatively, they can be further metabolized through modifications to either the acyl chain or the amino acid moiety. frontiersin.orgnih.gov

N-acetylated amino acid metabolites have been observed to be produced by gut microbiota. biorxiv.org The formation of N-acetylated dipeptides has also been identified as a metabolic byproduct in bacteria cultured on β-dipeptides. ethz.ch The primary metabolic pathway for a compound like this compound in an in vitro system would likely be hydrolysis. The most probable cleavage points are the amide bond linking the acetyl group to the tyrosine and the peptide bond linking tyrosine to alanine. This degradation would be catalyzed by non-specific hydrolases, peptidases, or acylases present in the in vitro system (e.g., tissue homogenates or cell lysates), breaking it down into its fundamental components: acetate, L-tyrosine, and D-alanine.

Post-Translational Modification Mimicry and Enzymatic Acetylation Studies

Post-translational modifications (PTMs) are crucial for regulating protein function, and N-terminal acetylation is a common PTM in both eukaryotes and prokaryotes. frontiersin.org Chemical biology approaches often use stable mimics to study the functional consequences of PTMs. tandfonline.comnih.gov For instance, replacing a lysine (B10760008) with a glutamine is sometimes used to mimic acetylated lysine, though such mimics may not fully replicate the biological function. tandfonline.com

This compound can be viewed as a mimic of the N-terminus of a protein that begins with the sequence Acetyl-Tyr-Ala... . N-terminal acetylation is catalyzed by N-terminal acetyltransferases (NATs) and can be reversed by deacetylases. frontiersin.org

As a PTM Mimic: The dipeptide could be used in vitro to probe the binding pockets of enzymes that recognize N-terminally acetylated proteins. This includes certain deacetylases or proteasomal components that target proteins based on their N-terminal residue.

Enzymatic Acetylation: The synthesis of N-acetylated amino acids is catalyzed by N-acetyltransferases. frontiersin.org While the focus is often on protein acetylation, the enzymes involved in generating N-acetylated amino acids for various metabolic roles are also of interest. Studies on the enzymatic synthesis of N-acetyl-L-alanine and other N-acetylated amino acids are part of understanding these broader metabolic networks. google.com The reverse reaction, deacetylation, could potentially be studied using this compound as a substrate for a deacetylase, although the enzyme would need to tolerate the dipeptide structure rather than a full-length protein. The development of methods to site-specifically incorporate mimics of PTMs, such as non-hydrolyzable phosphotyrosine analogues, using engineered aminoacyl-tRNA synthetases highlights the utility of such molecules in biochemical research. acs.org

| Enzyme/System | Potential Role of Compound | Rationale | Status |

|---|---|---|---|

| Amidohydrolases / Peptidases | Substrate | The L-Tyr-D-Ala bond may be a target for specific peptidases that recognize L-D linkages. | Plausible, based on activity towards analogous compounds. nih.gov |

| D-Alanine Ligase (Ddl) | Potential Inhibitor | The D-alanine moiety might allow weak binding to the enzyme's active site. | Hypothetical; no direct evidence. |

| Tyrosyl-tRNA Synthetase (TyrRS) | Competitive Inhibitor | The tyrosyl moiety can bind the active site, but the blocked carboxyl group prevents catalysis. | Plausible, based on known inhibitors like Tyr-Tyr dipeptides. nih.gov |

| DD-Carboxypeptidases | Potential Substrate | These enzymes specifically cleave C-terminal D-alanine residues. | Plausible, based on enzyme specificity. uniprot.org |

| Deacetylases | Potential Substrate / PTM Mimic | Mimics an N-terminally acetylated peptide, a potential target for enzymes that process PTMs. | Hypothetical; used to probe PTM-recognizing enzymes. frontiersin.orgtandfonline.com |

Computational Chemistry and Molecular Simulation of N Acetyl L Tyrosyl D Alanine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed view of the electronic structure and energetic properties of N-Acetyl-L-tyrosyl-D-alanine at the atomic level. These methods are crucial for understanding the fundamental aspects of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict a range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations are fundamental to predicting the molecule's reactivity, as the HOMO-LUMO gap provides insights into its chemical stability and the MEP map indicates sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the dipeptide. Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR data, providing a deeper understanding of the molecule's three-dimensional structure in solution.

While specific DFT studies on this compound are not extensively available in public literature, the methodology has been widely applied to similar N-acetylated dipeptides. These studies have demonstrated the capability of DFT to accurately model the geometric parameters and spectroscopic signatures of such molecules.

Conformational Energy Landscape Exploration using Ab Initio Methods

The conformational space of a flexible molecule like this compound is vast. Ab initio methods, which are highly accurate quantum chemistry methods, can be employed to explore this conformational energy landscape. By systematically rotating the dihedral angles of the peptide backbone (phi, psi) and the side chains (chi), a potential energy surface can be mapped out.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics and molecular dynamics simulations offer a way to study the behavior of larger systems and longer timescales, such as the dynamics of this compound in solution.

Conformational Dynamics and Backbone Flexibility Analysis

Molecular dynamics simulations can track the movement of every atom in the this compound molecule over time. This allows for a detailed analysis of its conformational dynamics and backbone flexibility. By running simulations for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to quantify the flexibility of various parts of the molecule.

Analysis of the MD trajectories can provide information on the distribution of backbone dihedral angles, which can be compared with the predictions from QM calculations. This provides a dynamic picture of the molecule's structure, highlighting which conformations are most populated and how the molecule fluctuates around these stable states.

Solvent Effects and Peptide Solvation Studies

The behavior of this compound is significantly influenced by its environment, particularly in an aqueous solution. MD simulations explicitly including solvent molecules (typically water) are essential for studying these effects. These simulations can reveal the structure of the solvation shell around the dipeptide and how water molecules interact with different parts of the molecule, such as the polar amide groups and the hydrophobic tyrosine side chain.

The presence of solvent can alter the conformational preferences of the dipeptide by stabilizing certain conformations through hydrogen bonding or hydrophobic interactions. Calculating properties such as the radial distribution function can provide quantitative information about the organization of solvent molecules around specific atoms of the dipeptide.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating closely related compounds from a mixture. ifsc.edu.br For a dipeptide like N-Acetyl-L-tyrosyl-D-alanine, chromatographic methods are essential for isolating the compound from starting materials, byproducts, and potential enantiomeric or diastereomeric impurities. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles in its analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile compounds like peptides and amino acid derivatives. nih.govnih.gov It is widely used for determining the purity of this compound and, crucially, for quantifying its enantiomeric or diastereomeric purity. The presence of the D-alanine residue necessitates methods that can distinguish between different stereoisomers.

For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. In this technique, the dipeptide is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.govlcms.cz

Determining the enantiomeric excess (e.e.) is more complex and requires a chiral separation strategy. mdpi.com This is critical to ensure the stereochemical integrity of the compound. Two primary HPLC approaches are used for this purpose:

Direct Chiral Separation: This involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the support material (e.g., silica). For amino acid derivatives, CSPs based on cyclodextrins, macrocyclic antibiotics (like vancomycin), or Pirkle-type phases are effective. mdpi.comucdavis.edu The differential interaction between the enantiomers/diastereomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Indirect Chiral Separation: This method involves pre-column derivatization of the analyte with a chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC)) to form diastereomeric derivatives. nasa.gov These diastereomers can then be separated on a standard achiral HPLC column (like C18) because they have different physical properties. mdpi.comnasa.gov

The table below outlines a typical set of HPLC conditions for the analysis of a modified dipeptide.

Table 1: Example HPLC Parameters for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov | Chiral Stationary Phase (e.g., Cyclodextrin-based) ucdavis.edu |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid lcms.cz | Isocratic mixture of Hexane/Isopropanol or aqueous buffers |

| Flow Rate | 0.6 - 1.0 mL/min lcms.cz | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm (due to Tyrosine) researchgate.net | UV at 280 nm |

| Temperature | Ambient or controlled (e.g., 30-45 °C) lcms.cz | Controlled for consistent chiral recognition |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used for qualitative monitoring of chemical reactions and for preliminary purity assessment. ifsc.edu.brresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (N-Acetyl-L-tyrosine and D-alanine derivatives) and the formation of the product.

In a typical TLC analysis, the compound is spotted on a plate coated with a stationary phase, most commonly silica (B1680970) gel. ifsc.edu.brreachdevices.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. ifsc.edu.br

For amino acids and their derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com After elution, the spots are visualized. Since the N-terminus is acetylated, the common ninhydrin (B49086) stain (which reacts with primary amines) may yield a weak or no signal. However, the peptide bond can be hydrolyzed on-plate, or other stains like potassium permanganate (B83412) or iodine vapor can be used for visualization. The purity is assessed by the presence of a single spot; the appearance of multiple spots indicates impurities. sigmaaldrich.com

Table 2: Typical TLC System for Dipeptide Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 reachdevices.com |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v/v) reachdevices.com |

| Visualization | UV light (if fluorescent indicator is present), Iodine vapor, Potassium Permanganate stain |

| Application | Reaction monitoring, preliminary purity check |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a straightforward method for the quantitative analysis of this compound, primarily by leveraging the ultraviolet (UV) absorbing properties of the tyrosine residue. The phenolic side chain of tyrosine contains a chromophore that absorbs light in the UV spectrum. nih.gov

A simple and rapid method is direct UV spectrophotometry. A solution of the purified compound is prepared in a suitable solvent (e.g., water, buffer, or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax), which for the tyrosine chromophore is around 275-280 nm. researchgate.netnih.gov The concentration can be determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law.

For enhanced sensitivity or to overcome interference from other absorbing species, derivatization with a chromogenic reagent can be employed. Reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with the phenolic group of tyrosine under specific pH conditions to produce a colored product with a new λmax at a longer, more convenient wavelength, thereby increasing specificity and sensitivity. researchgate.netresearchgate.net Second-derivative spectrophotometry can also be used to resolve the tyrosine signal from background interference, providing more accurate quantification. nih.gov

Table 3: Spectrophotometric Properties for Quantification

| Method | Parameter | Typical Value / Condition |

|---|---|---|

| Direct UV Spectrophotometry | Wavelength (λmax) | ~275-280 nm researchgate.netnih.gov |

| Solvent | Aqueous Buffer (e.g., pH 7.4) or Ethanol | |

| Derivatization Method (e.g., with NBD-Cl) | Reaction pH | Alkaline medium (e.g., pH 10.0) researchgate.net |

| Product λmax | ~388 nm researchgate.net | |

| Advantage | Increased sensitivity and specificity researchgate.net |

Future Research Trajectories and Broader Academic Implications

Development of Novel N-Acylated Dipeptide Synthesis Strategies

The synthesis of a chiral molecule like N-Acetyl-L-tyrosyl-D-alanine, which contains two different stereocenters, requires precise control to ensure stereochemical purity. Future research will likely focus on developing more efficient and versatile synthesis strategies for N-acylated dipeptides.

Solid-Phase Peptide Synthesis (SPPS): A cornerstone of peptide synthesis, SPPS will continue to be refined for creating complex peptides. acs.orgunikore.itnih.gov Innovations may include the development of novel resin linkers and protecting group strategies that are compatible with a wider range of amino acid derivatives, including non-canonical ones. acs.orgwiley.com For instance, the use of a side-chain-tethered β-amino acid building block allows for peptide chain elongation in multiple directions, facilitating the creation of diverse peptidomimetic libraries. acs.org A submonomeric strategy in solid-phase synthesis can also prevent racemization, a critical issue when working with chiral amino acids. unikore.it

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to purely chemical methods. researchgate.net The use of enzymes like thermolysin or other proteases can catalyze peptide bond formation, often in aqueous media and without the need for extensive protecting groups. researchgate.net Future work could identify or engineer novel ligases or transacetylases that can efficiently couple N-acetylated L-amino acids with D-amino acid esters or amides, providing a streamlined and environmentally benign route to these dipeptides. google.comformulationbio.comnih.gov

Chemo-enzymatic and Convergent Strategies: Combining the strengths of chemical and enzymatic methods offers a powerful approach. A future strategy might involve the enzymatic synthesis of the dipeptide core, followed by a chemical N-acetylation step. formulationbio.com Another avenue is the use of N-acyl benzotriazoles in mechanochemical synthesis (ball-milling), which has been shown to be an eco-friendly method for preparing di- and tripeptides. acs.org

Table 1: Comparison of Synthesis Strategies for N-Acylated Dipeptides

| Synthesis Strategy | Advantages | Challenges | Future Research Direction |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, automation, suitability for library creation. acs.org | Potential for racemization, use of harsh chemical reagents. unikore.itresearchgate.net | Development of traceless linkers and milder cleavage/deprotection conditions. acs.org |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. researchgate.net | Limited substrate scope for some enzymes, potential for product hydrolysis. researchgate.net | Enzyme engineering and discovery of novel ligases with broader substrate tolerance. google.com |

| Chemo-enzymatic Methods | Combines the flexibility of chemical synthesis with the specificity of enzymes. researchgate.net | Requires careful optimization of reaction conditions for compatibility between steps. | Integration of multiple enzymatic and chemical steps in one-pot syntheses. |

| Mechanochemistry | Reduced solvent waste, rapid reactions, eco-friendly. acs.org | Scalability can be a concern, requires specialized equipment. | Expanding the scope to more complex peptides and automated systems. |

Advancements in High-Throughput Screening for Biochemical Interactions

Understanding how a molecule like this compound interacts with biological targets is crucial. High-throughput screening (HTS) technologies are indispensable for identifying these interactions from vast libraries of compounds.

Future advancements in HTS will enable faster and more sensitive detection of peptide-protein interactions. Technologies like affinity selection-mass spectrometry (AS-MS) allow for the rapid screening of libraries containing millions or even billions of compounds against a biological target. acs.orgnih.gov This method identifies binding partners by detecting a mass shift in the target protein upon ligand binding. nih.gov

For peptides containing D-amino acids, mirror-image phage display is a particularly powerful technique. nih.govrsc.orgsquarespace.com In this approach, a D-amino acid version of the target protein is synthesized and used to screen a library of L-peptides displayed on phages. nih.govtufts.edu Due to stereochemical symmetry, the identified L-peptide binders will have D-peptide mirror images that bind to the natural L-protein target. nih.gov This method cleverly bypasses the limitations of biological systems in producing D-peptide libraries directly and is instrumental in discovering proteolytically resistant D-peptide ligands for therapeutic applications. rsc.orgnih.gov

Table 2: High-Throughput Screening Methods for Peptide Interactions

| Screening Method | Principle | Application for N-Acylated Dipeptides | Future Advancements |

|---|---|---|---|

| Affinity Selection-Mass Spectrometry (AS-MS) | Target protein is incubated with a compound library; bound ligands are identified by mass spectrometry. nih.gov | Screening libraries of N-acylated dipeptides against target proteins to find binders. | Integration with microfluidics for lower sample consumption; improved automation and data analysis. acs.org |

| Mirror-Image Phage Display | A D-protein target is used to select binders from an L-peptide phage library. The mirror image of the hit (a D-peptide) binds the natural L-protein. nih.govsquarespace.com | Identifying biological targets for D-alanine containing peptides like this compound. | Application to a wider range of protein targets, including membrane proteins and nucleic acids. nih.gov |

| Cell-Based Reporter Assays | Engineered cells produce a detectable signal (e.g., fluorescence) when a peptide activates a specific receptor or pathway. acs.org | Assessing the functional activity of this compound on specific G-protein-coupled receptors (GPCRs) or other signaling pathways. | Development of multiplexed assays to screen against multiple targets simultaneously. chi-peptalk.com |

Refinement of Computational Models for Peptide Conformation and Reactivity

Computational chemistry provides invaluable insights into the behavior of peptides at an atomic level. For a flexible molecule like this compound, computational models can predict its preferred three-dimensional shape (conformation), which is critical for its biological activity.

Molecular Dynamics (MD) and DFT: Methods like molecular dynamics (MD) simulations can model the dynamic movements of the dipeptide in solution, while Density Functional Theory (DFT) calculations can provide highly accurate information on the geometry and electronic properties of its most stable conformations. researchgate.netresearchgate.net Future research will focus on developing more accurate force fields and functionals that can better account for the subtle interactions within mixed-chirality peptides and the influence of the N-acetyl group. nih.govacs.orgacs.org

Integration with Machine Learning (ML): A significant future trajectory is the integration of machine learning with traditional computational approaches. arxiv.org ML models can be trained on large datasets of known peptide-protein interactions to predict new ones with greater speed than methods like docking or MD simulations. arxiv.orgnih.govnih.gov For peptide design, ML algorithms can learn from existing data to suggest novel sequences with high predicted activity, greatly accelerating the discovery process. plos.org These models can help overcome the challenges posed by the high flexibility of peptides and the limited availability of experimental structures. arxiv.orgnih.gov

Table 3: Computational Modeling Approaches for Peptides

| Computational Method | Purpose | Application to this compound | Future Refinements |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and relative energies of different conformers. researchgate.net | Determining the most stable folded vs. extended conformations of the dipeptide. | Development of functionals better suited for non-covalent interactions in biomolecules. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to explore conformational space and dynamics in solution. researchgate.net | Understanding how the dipeptide flexes and interacts with water molecules or a binding pocket. | Longer simulation times on more powerful computers; improved force fields for non-standard residues. |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. researchgate.net | Docking the dipeptide into the active site of a putative enzyme or receptor to predict binding affinity. | Improved scoring functions and algorithms that better handle peptide flexibility. |

| Machine Learning (ML) | Predicts peptide-protein interactions or bioactivity based on patterns learned from large datasets. arxiv.orgnih.gov | Predicting potential biological targets or activities based on its structural features. | Integration of more diverse data types (sequence, structure, activity) to build more robust and accurate predictive models. acs.org |

Contribution to Fundamental Understanding of Peptide Chemistry and Biology

The study of molecules like this compound contributes significantly to our fundamental knowledge of peptide science.

Role of D-Amino Acids: The inclusion of a D-amino acid in a peptide chain has profound effects. It often imparts resistance to degradation by proteases, which are typically specific for L-amino acids. frontiersin.orgwikipedia.orgthieme-connect.com This increased stability is a highly desirable trait in peptide-based drug design. nih.gov Furthermore, the D-residue can induce unique conformational preferences (e.g., specific turns or kinks), which can be crucial for binding to a biological target. nih.gov Studying these mixed-chirality peptides helps elucidate the rules governing peptide folding and molecular recognition. tandfonline.com

Investigating how the combination of N-acetylation and a D-amino acid influences the structure, stability, and function of a simple dipeptide provides a bottom-up approach to understanding the complex grammar of protein and peptide modifications. This knowledge is essential for designing novel peptidomimetics and therapeutic peptides with tailored properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.